3-Desacetil Vecuronium

Descripción general

Descripción

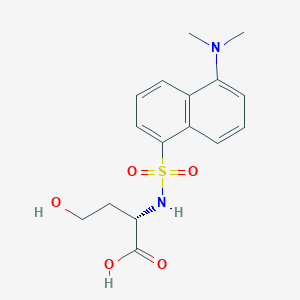

17-Deacetyl vecuronium bromide, also known as 17-DVB, is an acetylcholinesterase inhibitor used in scientific research and laboratory experiments. It is a quaternary ammonium salt of vecuronium bromide, a skeletal muscle relaxant that has been used in clinical medicine since the 1960s. 17-DVB is a highly specific and potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). 17-DVB has been found to be a useful tool for studying the role of AChE in the nervous system and can be used to investigate the effects of AChE inhibition on behavior.

Aplicaciones Científicas De Investigación

Anestesia y relajación muscular esquelética

3-Desacetil Vecuronium: es ampliamente utilizado en el campo médico como un agente bloqueador neuromuscular para inducir la relajación muscular esquelética durante los procedimientos quirúrgicos . Facilita la intubación endotraqueal y optimiza la ventilación mecánica, lo que lo convierte en un componente crítico en la anestesia moderna.

Química analítica: métodos de HPLC y CZE

En química analítica, This compound es objeto del desarrollo de métodos para Cromatografía Líquida de Alta Eficiencia (HPLC) y Electroforesis Capilar de Zona (CZE). Estos métodos están validados para la determinación cuantitativa de bromuro de vecuronio en productos farmacéuticos, separándolo de sus productos de degradación .

Modelado farmacocinético y farmacodinámico

El metabolito del compuesto, This compound, se considera en modelos farmacocinéticos y farmacodinámicos para comprender sus efectos en la relajación muscular y los tiempos de recuperación. Este modelado es crucial para determinar las dosis apropiadas y comprender las interacciones medicamentosas dentro del cuerpo .

Medicina de cuidados intensivos

En entornos de cuidados intensivos, This compound juega un papel en la gestión de pacientes que requieren bloqueo neuromuscular prolongado. Se utiliza para abordar desafíos como la optimización de la ventilación y la gestión de afecciones como la presión intracraneal elevada o el estado asmático .

Hipotermia terapéutica

Durante la hipotermia terapéutica después del paro cardíaco, This compound puede usarse para detener los temblores manifiestos. Esta aplicación es significativa ya que ayuda a mantener la temperatura corporal deseada para mejorar los resultados del paciente .

Estudios de metabolismo y seguridad de los medicamentos

El metabolismo del vecuronio a This compound es un área de interés de investigación, particularmente en pacientes con insuficiencia hepática o renal. Comprender el metabolismo y la actividad de este compuesto es esencial para garantizar la seguridad del paciente y el uso efectivo del medicamento .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Desacetyl Vecuronium, also known as 17-Deacetyl vecuronium bromide or 8S61ZS49CN, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors located at the motor end-plate . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter essential for muscle movement .

Mode of Action

3-Desacetyl Vecuronium acts by competing for cholinergic receptors at the motor end-plate . This competitive binding blocks acetylcholine from binding to these receptors, thereby inhibiting depolarization . As a result, muscle contraction is prevented, leading to muscle relaxation .

Biochemical Pathways

The action of 3-Desacetyl Vecuronium primarily affects the neuromuscular transmission pathway . By blocking the binding of acetylcholine to its receptors, it disrupts the normal sequence of electrical signal transmission from the nerve to the muscle. This disruption prevents the initiation of muscle contraction, leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of 3-Desacetyl Vecuronium involve its distribution, metabolism, and excretion . It has a distribution volume (Vd) of 0.3 to 0.4 L/kg . The compound is metabolized into an active metabolite, 3-desacetyl vecuronium, which has half the activity of the parent drug . Excretion is primarily through the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .

Result of Action

The result of 3-Desacetyl Vecuronium’s action is the relaxation of skeletal muscles . This is achieved by inhibiting the depolarization process at the motor end-plate, which prevents muscle contraction . This muscle relaxation is beneficial in various medical procedures, such as endotracheal intubation, surgery, or mechanical ventilation .

Action Environment

The action of 3-Desacetyl Vecuronium can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of vecuronium . If vecuronium is first administered more than 5 minutes after the start of the inhalation of certain anesthetics, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . Additionally, conditions like hypothermia may prolong the duration of action .

Propiedades

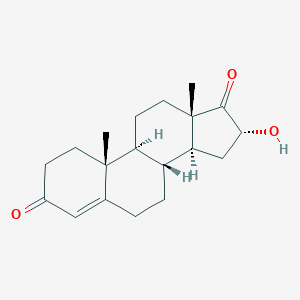

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMFSDSQRHLDG-FMCCZJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50587-95-6 | |

| Record name | Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50587-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Deacetylvecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-DEACETYL VECURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 3-desacetyl vecuronium compare to vecuronium in terms of neuromuscular blocking potency?

A: 3-desacetyl vecuronium exhibits significant neuromuscular blocking activity, although it is less potent than its parent compound, vecuronium. In rat hemidiaphragm studies, 3-desacetyl vecuronium demonstrated approximately 80% of the potency of vecuronium. [] This suggests that 3-desacetyl vecuronium contributes to the overall neuromuscular blocking effect when vecuronium is administered.

A: Yes, hypothermia significantly impacts the hepatic processing of vecuronium and 3-desacetyl vecuronium. Research using isolated perfused rat livers showed that reducing the temperature to 28°C led to a decrease in both the hepatic uptake and metabolism of vecuronium. [] Furthermore, the biliary excretion rate of 3-desacetyl vecuronium was also reduced under hypothermic conditions. [] This highlights the importance of considering temperature when administering and monitoring vecuronium in clinical settings.

Q2: Can sugammadex, a reversal agent for aminosteroidal neuromuscular blocking agents, effectively reverse the effects of 3-desacetyl vecuronium?

A: Yes, studies in anesthetized rhesus monkeys demonstrated that sugammadex can effectively and rapidly reverse neuromuscular block induced by 3-desacetyl vecuronium. [] Interestingly, the dose of sugammadex required for effective reversal of 3-desacetyl vecuronium-induced block was lower than that needed for vecuronium. [] This finding has important implications for managing patients who might experience prolonged neuromuscular blockade due to 3-desacetyl vecuronium accumulation.

Q3: What analytical techniques are commonly used to quantify vecuronium, 3-desacetyl vecuronium, and other related neuromuscular blocking agents in biological samples?

A: Several analytical methods have been employed for quantifying these compounds, but many present limitations such as low sensitivity, complex procedures, or the use of specialized equipment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific approach for quantifying vecuronium, 3-desacetyl vecuronium, and other neuromuscular blocking agents like rocuronium in plasma samples. [] This technique allows for accurate measurement of these compounds for pharmacokinetic and pharmacodynamic studies.

Q4: Why is the potential accumulation of 3-desacetyl vecuronium a concern in clinical settings, particularly in critically ill patients?

A: 3-desacetyl vecuronium possesses neuromuscular blocking activity and is a metabolite of vecuronium. [] In critically ill patients, particularly those with renal impairment, the clearance of 3-desacetyl vecuronium might be reduced. [] This can lead to the accumulation of 3-desacetyl vecuronium in the body, potentially prolonging neuromuscular block and increasing the risk of residual paralysis even after vecuronium administration is discontinued.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)

dimethyl-](/img/structure/B45161.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)